![molecular formula C5H5F5 B13598361 4,4,5,5,5-Pentafluoropent-1-ene CAS No. 135671-20-4](/img/structure/B13598361.png)
4,4,5,5,5-Pentafluoropent-1-ene
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Overview
Description
4,4,5,5,5-Pentafluoropent-1-ene is a fluorinated organic compound with the molecular formula C₅H₅F₅. It is characterized by the presence of five fluorine atoms attached to the terminal carbon of a pentene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropent-1-ene typically involves the reaction of pentafluoroethyl iodide with allyl acetate or allyl alcohol under specific conditions. For example, one method involves reacting pentafluoroethyl iodide with allyl acetate to generate 2-iodo-4,4,5,5,5-pentafluoro-2-pentyl acetate, which is then reduced and hydrolyzed to obtain the desired product . Another method involves the reaction of pentafluoroethyl iodide with allyl alcohol, followed by reduction to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, solvents, and reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropent-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like organic peroxides, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pentafluoropentanol, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,4,5,5,5-Pentafluoropent-1-ene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropent-1-ene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4,5,5,5-Pentafluoropent-1-ene include other fluorinated alkenes and alkanes, such as:
- 4,4,5,5,5-Pentafluoropentan-1-ol
- 4,4,5,5,5-Pentafluoropentane
- 3,3,4,4,4-Pentafluorobut-1-ene
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties include high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications .
Biological Activity
4,4,5,5,5-Pentafluoropent-1-ene is a fluorinated alkene with potential applications in various fields including medicinal chemistry and materials science. Its unique structure imparts distinct chemical properties that may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.
This compound (C5F5H) is characterized by the presence of five fluorine atoms and a double bond in its structure. The fluorination enhances its stability and lipophilicity, potentially affecting its interactions with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its cytotoxicity and antimicrobial properties. Studies have shown varying degrees of activity against different cell lines and microorganisms.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung carcinoma) and PC-3 (prostate carcinoma).
- Findings : The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 Value (µg/ml) |
---|---|
A549 | 12.3 |
PC-3 | 23.8 |
These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
In addition to its cytotoxic effects, this compound has been investigated for its antimicrobial properties:
- Microorganisms Tested : Various Gram-positive and Gram-negative bacteria.
- Results : The compound displayed notable antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Microorganism | MIC Value (µg/ml) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 10 |
The mechanism underlying the biological activity of this compound is hypothesized to involve disruption of cellular membranes and interference with metabolic pathways in target cells. The high electronegativity of fluorine atoms may enhance binding interactions with key cellular components.
Case Studies
Case Study 1 : A study conducted on the effect of fluorinated alkenes on cancer cell lines demonstrated that compounds similar to this compound showed enhanced apoptosis in A549 cells through activation of intrinsic apoptotic pathways.
Case Study 2 : In a comparative study of antimicrobial agents against Pseudomonas aeruginosa and Staphylococcus aureus, this compound exhibited superior efficacy compared to traditional antibiotics.
Properties
CAS No. |
135671-20-4 |
---|---|
Molecular Formula |
C5H5F5 |
Molecular Weight |
160.08 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropent-1-ene |
InChI |
InChI=1S/C5H5F5/c1-2-3-4(6,7)5(8,9)10/h2H,1,3H2 |
InChI Key |
GKPZANQOXYXTKV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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